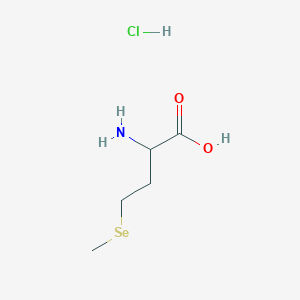
(R)-2-Amino-4-(methylselanyl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is a unique organoselenium compound It is a derivative of the amino acid butanoic acid, where a methylselanyl group replaces one of the hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride typically involves the introduction of a methylselanyl group into the butanoic acid structure. One common method is the reaction of ®-2-Amino-4-chlorobutanoic acid with methylselenol in the presence of a base. The reaction is carried out under mild conditions to prevent the decomposition of the methylselanyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the methylselanyl group.
Substitution: Formation of amides or esters depending on the reactants used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex organoselenium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to neutralize free radicals, and ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is no exception. It is also investigated for its role in enzyme function and cellular protection.
Medicine
In medicine, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers can improve their thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride involves its interaction with cellular components. The methylselanyl group can participate in redox reactions, neutralizing free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes, modulating their activity and contributing to cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Methylselenocysteine: Similar in structure but with a different amino acid backbone.
Uniqueness
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is unique due to its specific structure, which combines the properties of butanoic acid with the reactivity of a methylselanyl group
Propriétés
Formule moléculaire |
C5H12ClNO2Se |
|---|---|
Poids moléculaire |
232.58 g/mol |
Nom IUPAC |
2-amino-4-methylselanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2Se.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
Clé InChI |
WZUBZCPSXMZBOT-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


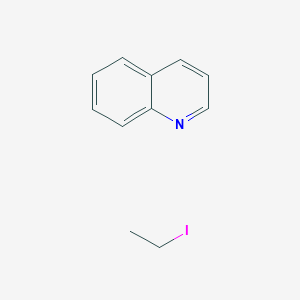
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)

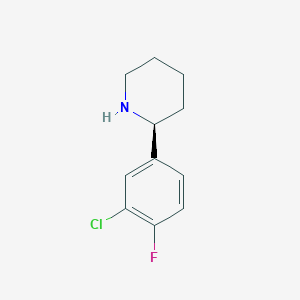
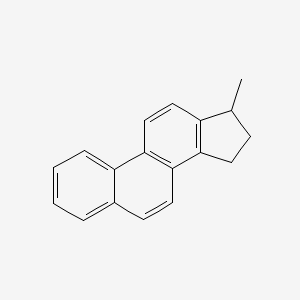
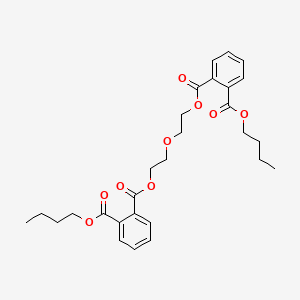
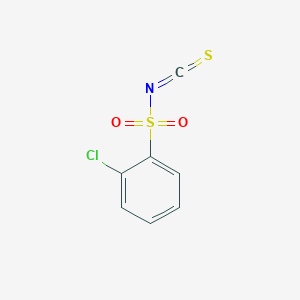
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

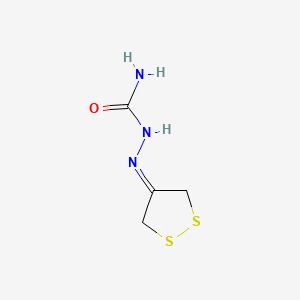
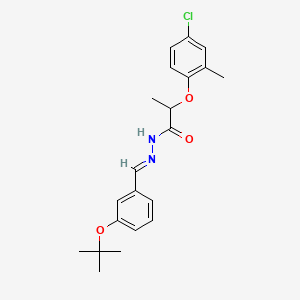
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)

